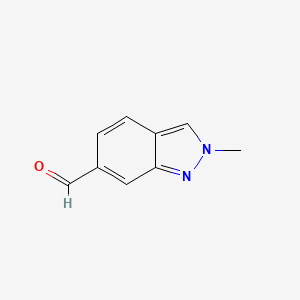

2-Methyl-2H-indazole-6-carboxaldehyde

Übersicht

Beschreibung

2-Methyl-2H-indazole-6-carboxaldehyde is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. This compound is characterized by its molecular formula C9H8N2O and a molecular weight of 160.18 g/mol. It is a white to yellow solid with a melting point range of 2-8°C and is commonly used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazole-6-carboxaldehyde typically involves the cyclization of o-aminobenzaldehyde derivatives with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which upon cyclization and subsequent oxidation yields the desired indazole derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. While specific data for this compound isn't directly reported in non-restricted sources, analogous indazole-carboxaldehyde systems show:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄, acidic aqueous medium | 2-Methyl-2H-indazole-6-carboxylic acid |

This transformation is typical for aldehydes, with the indazole ring remaining intact under mild oxidative conditions .

Reduction Reactions

The aldehyde functionality can be selectively reduced to primary alcohols or amines using hydride-based reagents:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Aldehyde → Alcohol | NaBH₄, ethanol, 0°C | 2-Methyl-2H-indazole-6-methanol |

| Aldehyde → Amine | NH₃, H₂, Raney Ni catalyst | 2-Methyl-2H-indazole-6-aminomethyl |

Reductive protocols avoid ring-opening side reactions observed in other indazole systems under strongly acidic conditions .

Condensation Reactions

The aldehyde participates in hydrazone formation, a critical step in indazole synthesis:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrazone Formation | Phenylhydrazine, ethanol, Δ | 2-Methyl-2H-indazole-6-carboxaldehyde phenylhydrazone |

This intermediate enables cyclization reactions for synthesizing fused heterocycles, as demonstrated in reductive annulation strategies .

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective substitution influenced by the methyl group’s electron-donating effects:

| Position | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| C4 | Nitration | HNO₃, H₂SO₄, 0°C | 2-Methyl-4-nitro-2H-indazole-6-carboxaldehyde |

| C5 | Bromination | Br₂, FeBr₃, CH₂Cl₂ | 2-Methyl-5-bromo-2H-indazole-6-carboxaldehyde |

The methyl group directs electrophiles to the para position (C4), while the aldehyde’s meta-directing effect influences C5 substitution .

Dimerization Pathways

Under strongly acidic conditions, competitive dimerization via C3–C3' coupling has been observed in related indazole-aldehydes:

| Conditions | Product |

|---|---|

| H₂SO₄, 25°C, 12 hrs | Bis(this compound) dimer |

This side reaction underscores the need for pH-controlled environments during synthetic modifications .

Organometallic Coupling

Palladium-catalyzed cross-couplings enable functionalization of the indazole core:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | 2-Methyl-6-(aryl)-2H-indazole-6-carboxaldehyde |

Such protocols expand access to derivatives for medicinal chemistry applications .

The compound’s reactivity is strategically leveraged in drug discovery, with its aldehyde group serving as a versatile handle for derivatization. Future studies should explore photochemical and enzymatic modifications to expand its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 2-methyl-2H-indazole-6-carboxaldehyde and its derivatives has been achieved through various methods, including visible-light-driven reactions. For instance, recent studies have utilized self-catalyzed energy transfer processes to synthesize functionalized indazoles efficiently. These methods often employ α-keto acids and have shown promising yields, indicating the versatility of this compound in generating a library of derivatives for further study .

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. For example, a series of indazole derivatives were synthesized and evaluated for their activity against various cancer cell lines. Notably, some derivatives exhibited potent inhibitory effects on kinases associated with cancer progression, such as Bcr-Abl and VEGFR-2. Compounds derived from this scaffold demonstrated IC50 values in the nanomolar range against specific cancer cell lines, suggesting their potential as therapeutic agents .

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer properties, derivatives of this compound have been investigated for antimicrobial and anti-inflammatory activities. A study synthesized several indazole derivatives that were tested against intestinal pathogens, revealing significant antimicrobial effects. Additionally, some compounds exhibited anti-inflammatory properties by inhibiting key inflammatory pathways .

Pharmacological Insights

The pharmacological profile of this compound derivatives has been extensively studied. These compounds interact with various biological targets, including kinases involved in cellular signaling pathways. Their ability to selectively inhibit specific targets makes them valuable candidates for drug development aimed at treating diseases such as cancer and inflammation .

Case Study: Bcr-Abl Inhibition

A notable case study involved the synthesis of indazole derivatives that selectively inhibited the Bcr-Abl kinase, which is crucial in certain leukemias. One compound demonstrated comparable potency to Imatinib, a standard treatment for chronic myeloid leukemia (CML), with IC50 values significantly lower than those of existing therapies .

| Compound | Target Kinase | IC50 (μM) | Cell Line |

|---|---|---|---|

| Compound 89 | Bcr-Abl WT | 0.014 | K562 |

| Compound 110 | BRAF V599E | 7.82 | WM3629 |

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of synthesized indazole derivatives. These compounds were assessed for their ability to inhibit pro-inflammatory cytokines in vitro, showcasing their potential for treating inflammatory diseases .

Wirkmechanismus

2-Methyl-2H-indazole-6-carboxaldehyde is structurally similar to other indazole derivatives, such as 2,3-dimethyl-2H-indazole-6-carboxaldehyde and 2-methyl-2H-indazole-5-carboxaldehyde. its unique substitution pattern and functional groups confer distinct chemical properties and reactivity profiles. These differences make it particularly useful in specific applications where other indazole derivatives may not be as effective.

Vergleich Mit ähnlichen Verbindungen

2,3-Dimethyl-2H-indazole-6-carboxaldehyde

2-Methyl-2H-indazole-5-carboxaldehyde

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2-Methyl-2H-indazole-6-carboxaldehyde is a compound belonging to the indazole family, known for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a heterocyclic indazole structure with a carboxaldehyde functional group, which contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.

Target Interactions

Indazole derivatives, including this compound, have been shown to selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ), an important target in cancer therapy. This inhibition can lead to a cascade of cellular effects, influencing pathways related to cell proliferation and survival.

Biochemical Pathways

The compound interacts with various enzymes, such as oxidoreductases and transferases, impacting metabolic pathways. These interactions often involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding. Additionally, it can modulate the activity of transcription factors, thereby altering gene expression profiles and influencing cellular metabolism.

Biological Activities

The biological activities of this compound are extensive:

- Anticancer Activity : Studies have demonstrated that indazole derivatives exhibit significant anticancer properties. For instance, they can induce apoptosis in cancer cells by targeting specific signaling pathways .

- Antibacterial Effects : The compound has shown promising antibacterial activity against various strains. In vitro studies indicated that higher concentrations lead to increased zones of inhibition against bacterial growth .

- Anti-inflammatory Properties : Indazole derivatives are also explored for their anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antitumor Activity : A study evaluating the compound's effect on different cancer cell lines reported IC50 values indicating potent inhibition of cell proliferation. For example, derivatives with specific substitutions exhibited IC50 values as low as 25 nM against certain cancer types .

- Antiprotozoal Activity : Research on the antiprotozoal properties showed that this compound derivatives were effective against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with structural features enhancing their activity .

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, it was shown to inhibit kinases involved in cancer progression, demonstrating its potential as a therapeutic agent .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-methylindazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBAUFAXHCCIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278507 | |

| Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-08-9 | |

| Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.